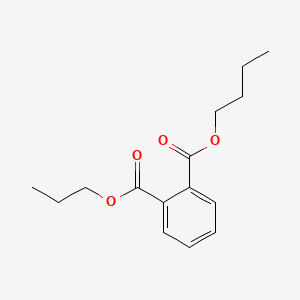
O1-Butyl O2-propyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-Butyl O2-propyl benzene-1,2-dicarboxylate is an organic compound belonging to the class of phthalate esters. These compounds are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring substituted with butyl and propyl ester groups at the 1 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Butyl O2-propyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with butanol and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Phthalic anhydride+Butanol+Propanol→O1-Butyl O2-propyl benzene-1,2-dicarboxylate+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
O1-Butyl O2-propyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Phthalic acid and its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
O1-Butyl O2-propyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on cellular processes and potential as a biomarker for exposure to phthalates.
Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which O1-Butyl O2-propyl benzene-1,2-dicarboxylate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. It can bind to estrogen receptors, altering gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Butyl benzyl phthalate (BBP)
Uniqueness
O1-Butyl O2-propyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, volatility, and potential biological effects.
Properties
CAS No. |
102148-87-8 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-O-butyl 1-O-propyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-3-5-11-19-15(17)13-9-7-6-8-12(13)14(16)18-10-4-2/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
AJMYPCAFZCFWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


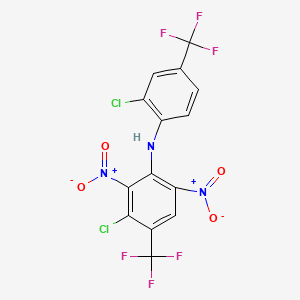
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
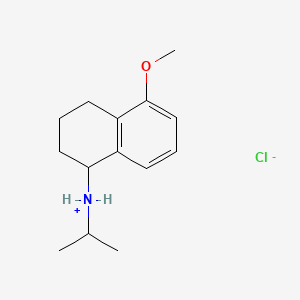
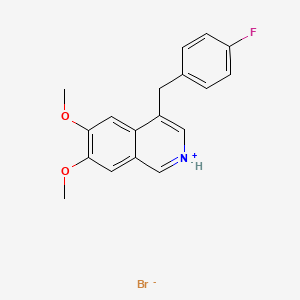


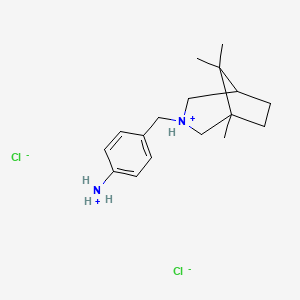
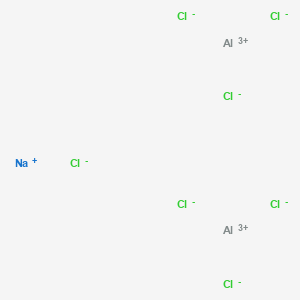
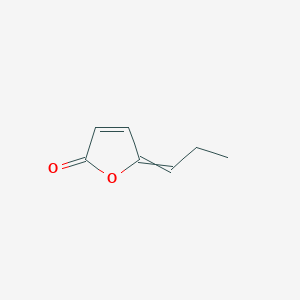
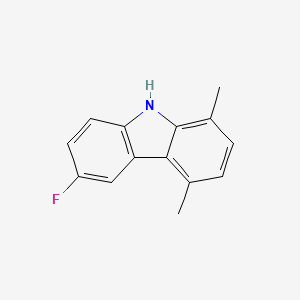

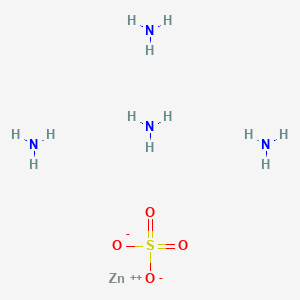
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

